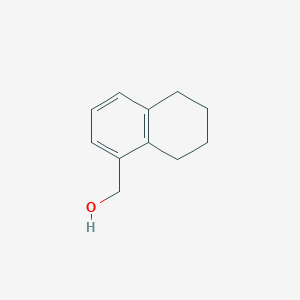

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

Description

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h3,5-6,12H,1-2,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXUVXUSWPMMLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574251 | |

| Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41790-30-1 | |

| Record name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a key chemical intermediate in the synthesis of various pharmacologically active compounds, notably as a precursor to tricyclic benzazepines that exhibit affinity for dopamine D1 and D2 receptors.[1] This technical guide provides a comprehensive overview of the known chemical and physical properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, detailed experimental protocols for its synthesis, and an exploration of its potential role in modulating dopaminergic signaling pathways. All quantitative data is presented in structured tables for clarity, and relevant experimental workflows and signaling pathways are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical and Physical Properties

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol |

| Synonyms | 5,6,7,8-Tetrahydro-1-naphthalenemethanol |

| CAS Number | 41790-30-1[2] |

| Molecular Formula | C₁₁H₁₄O[2] |

| Molecular Weight | 162.23 g/mol [2] |

| SMILES | OCC1=CC=CC2=C1CCCC2[2] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 20.23 Ų | [2] |

| logP (Octanol-Water Partition Coefficient) | 2.0577 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Table 3: Physical Properties of a Structurally Related Compound: 5,6,7,8-Tetrahydro-1-naphthol

Disclaimer: The following data is for a structurally similar compound and is provided for reference purposes only. It may not accurately reflect the properties of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.

| Property | Value | Reference |

| Melting Point | 69-71 °C | [3] |

| Boiling Point | 264-265 °C at 705 mmHg | [3] |

Experimental Protocols

Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

A general and effective method for the synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol involves the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid.[1]

Materials:

-

5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid

-

Tetrahydrofuran (THF)

-

Borane-THF solution (e.g., 0.98 M in THF)

-

Water (deionized)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (e.g., 2.0 g, 11 mmol) in THF (30 mL) in a round-bottom flask.[1]

-

Cool the solution to 0°C using an ice bath.[1]

-

Slowly add the borane-THF solution (e.g., 23 mL of a 0.98 M solution, 23 mmol) to the cooled reaction mixture.[1]

-

Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.[1]

-

After the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the dropwise addition of water.[1]

-

Extract the product with ethyl acetate.[1]

-

Wash the organic layer with a saturated sodium chloride solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a hexane/ethyl acetate mixture (e.g., 3:1, v/v) to yield pure (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol as a colorless oil.[1]

Caption: Synthesis workflow for (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.

Biological Context and Signaling Pathways

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol serves as a crucial building block for the synthesis of tricyclic benzazepines, a class of compounds known to possess affinity for dopamine D1 and D2 receptors.[1] Dopamine receptors are G-protein coupled receptors (GPCRs) that play a vital role in various neurological processes, and their dysregulation is implicated in several neuropsychiatric disorders.[4] The following sections and diagrams illustrate the canonical signaling pathways associated with dopamine D1 and D2 receptors, providing a potential framework for understanding the downstream effects of compounds derived from (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.

Dopamine D1 Receptor Signaling Pathway

Dopamine D1-like receptors (D1 and D5) are typically coupled to the Gαs/olf G-protein.[5][6] Activation of this pathway leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), thereby modulating gene expression and neuronal function.[5][7]

Caption: Canonical Dopamine D1 receptor signaling pathway.

Dopamine D2 Receptor Signaling Pathway

In contrast to D1 receptors, dopamine D2-like receptors (D2, D3, and D4) are coupled to the Gαi/o G-protein.[4] Activation of D2 receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels and reduced PKA activity.[8] Additionally, the βγ-subunits of the G-protein can modulate other effectors, such as inwardly rectifying potassium channels and calcium channels.[8] D2 receptors can also signal through β-arrestin-dependent pathways, which are independent of G-protein signaling.[4]

Caption: Key Dopamine D2 receptor signaling pathways.

Conclusion

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a valuable chemical entity with significant potential in the development of novel therapeutics, particularly those targeting the dopaminergic system. While a complete experimental characterization of its physical properties is still needed, the established synthetic routes and its role as a precursor to dopamine receptor ligands underscore its importance. The provided experimental protocols and the elucidation of the relevant signaling pathways offer a solid foundation for future research and development endeavors involving this compound and its derivatives. Further investigation into the specific biological activities of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol itself may reveal novel pharmacological applications.

References

- 1. (5,6,7,8-Tetrahydronaphthalen-1-yl)Methanol | 41790-30-1 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 5,6,7,8-Tetrahydro-1-naphthol | C10H12O | CID 68258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Role of D2-Autoreceptors in Regulating Dopamine Neuron Activity and Transmission - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol from 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol from 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid. This transformation is a crucial step in the synthesis of various pharmacologically active molecules. The document details two primary reductive methodologies, employing borane-tetrahydrofuran complex and lithium aluminum hydride, respectively. It includes comprehensive experimental protocols, a comparative analysis of the reagents, and visual diagrams of the synthetic workflows.

Introduction

The reduction of carboxylic acids to their corresponding primary alcohols is a fundamental transformation in organic synthesis. (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a valuable building block in medicinal chemistry, notably as a precursor for the synthesis of various therapeutic agents. The selection of an appropriate reducing agent is critical to ensure high yield, purity, and operational safety. This guide focuses on two of the most effective and commonly employed reagents for this purpose: borane-tetrahydrofuran complex (BH₃-THF) and lithium aluminum hydride (LiAlH₄).

Comparative Analysis of Reductive Methods

The choice between borane and lithium aluminum hydride for the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid depends on several factors, including chemoselectivity, reaction conditions, and safety considerations.

| Parameter | Borane-Tetrahydrofuran Complex (BH₃-THF) | Lithium Aluminum Hydride (LiAlH₄) |

| Reactivity | Highly effective for reducing carboxylic acids. | Very strong and highly reactive reducing agent. |

| Chemoselectivity | Generally more selective for carboxylic acids over many other functional groups. | Less selective; reduces a wide range of functional groups. |

| Reaction Conditions | Typically requires an inert atmosphere and anhydrous solvent (THF). Reactions are often run at 0 °C to room temperature. | Strictly requires anhydrous and inert conditions due to violent reaction with water. Often requires cooling (0 °C) to control the reaction rate. |

| Workup | Quenched with water or methanol, followed by standard aqueous workup. | Requires a careful, multi-step quenching procedure (e.g., Fieser workup) to safely decompose excess reagent and manage aluminum salts. |

| Safety | Borane-THF is flammable and moisture-sensitive. | Pyrophoric and reacts violently with protic solvents, liberating flammable hydrogen gas. Requires specialized handling procedures. |

| Yield | Reported to be quantitative for the target synthesis. | Generally provides high yields for carboxylic acid reductions. |

Experimental Protocols

Method A: Reduction with Borane-Tetrahydrofuran Complex

This protocol is adapted from a reported synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.

Reaction Scheme:

Materials and Reagents:

-

5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid

-

Borane-tetrahydrofuran complex solution (e.g., 1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g, 11 mmol) in anhydrous tetrahydrofuran (30 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add the borane-THF solution (23 mL of a 1 M solution, 23 mmol) to the stirred solution of the carboxylic acid.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the dropwise addition of water.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a 3:1 mixture of hexane and ethyl acetate.

Quantitative Data:

| Starting Material | Moles (mmol) | Reagent | Moles (mmol) | Product | Yield (%) |

| 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g) | 11 | Borane-THF (1 M solution, 23 mL) | 23 | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | Quantitative (reported as 1.9 g)[1] |

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

The following is a general, representative protocol for the LiAlH₄ reduction of an aromatic carboxylic acid, adapted for the specific substrate.

Reaction Scheme:

Materials and Reagents:

-

5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Water, deionized

-

15% aqueous sodium hydroxide solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add lithium aluminum hydride (0.63 g, 16.5 mmol) and anhydrous THF (40 mL) under a nitrogen atmosphere.

-

Cool the stirred suspension to 0 °C in an ice bath.

-

Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g, 11 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel.

-

Add the carboxylic acid solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to 0 °C.

-

Carefully and sequentially add water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water (1.8 mL) dropwise to quench the excess LiAlH₄.

-

Stir the resulting mixture at room temperature for 30 minutes until a granular precipitate forms.

-

Filter the solid and wash it thoroughly with ethyl acetate.

-

Combine the filtrate and the washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

-

If necessary, purify the product by silica gel column chromatography.

Quantitative Data (Estimated):

| Starting Material | Moles (mmol) | Reagent | Moles (mmol) | Product | Expected Yield (%) |

| 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g) | 11 | Lithium Aluminum Hydride (0.63 g) | 16.5 | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | >90 |

Workflow and Signaling Pathway Diagrams

Synthesis Workflow: Borane Reduction

Caption: Borane reduction workflow.

Synthesis Workflow: LiAlH₄ Reduction

Caption: LiAlH₄ reduction workflow.

Conclusion

Both borane-tetrahydrofuran complex and lithium aluminum hydride are highly effective reagents for the synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol from its corresponding carboxylic acid. The borane-based method offers the advantage of higher chemoselectivity and a simpler workup procedure, with a reported quantitative yield for this specific transformation. The lithium aluminum hydride method, while potent, requires more stringent safety precautions and a more involved workup to manage the reactive aluminum byproducts. The choice of method will ultimately be guided by the specific requirements of the synthesis, including the presence of other functional groups in the molecule, available laboratory equipment, and safety protocols.

References

Spectroscopic Analysis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

-

IUPAC Name: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

-

Molecular Formula: C₁₁H₁₄O

-

Molecular Weight: 162.23 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol. These predictions are based on established empirical rules and computational models for spectroscopy.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.3 | m | 3H | Ar-H |

| ~ 4.7 | s | 2H | -CH₂OH |

| ~ 2.8 | t | 2H | Ar-CH₂- |

| ~ 2.5 | t | 2H | Ar-CH₂-CH ₂- |

| ~ 1.8 | m | 4H | -CH₂-CH ₂-CH ₂-CH₂- |

| ~ 1.5 | br s | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 | Quaternary Ar-C |

| ~ 135 | Quaternary Ar-C |

| ~ 130 | Ar-CH |

| ~ 129 | Ar-CH |

| ~ 126 | Ar-CH |

| ~ 65 | -C H₂OH |

| ~ 30 | Ar-C H₂- |

| ~ 29 | Ar-CH₂-C H₂- |

| ~ 23 | -CH₂-C H₂-C H₂-CH₂- |

| ~ 22 | -CH₂-C H₂-C H₂-CH₂- |

Table 3: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1600-1450 | Medium | C=C stretch (aromatic) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 144 | Moderate | [M - H₂O]⁺ |

| 131 | High | [M - CH₂OH]⁺ |

| 115 | Moderate | [M - CH₂OH - CH₂]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid organic compound such as (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube, ensuring the final sample height is approximately 4-5 cm.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.

-

-

Data Acquisition (¹³C NMR):

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-10 seconds) are typically required to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

The resulting spectrum can be analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

-

Ionization:

-

Utilize an appropriate ionization technique. For a relatively small and stable molecule like this, Electron Ionization (EI) is a common choice, which typically provides extensive fragmentation information. Electrospray Ionization (ESI) is a softer ionization technique that could also be used, particularly with LC-MS, and would likely result in a more prominent molecular ion peak.

-

-

Mass Analysis and Detection:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The molecular ion peak confirms the molecular weight of the compound.

-

The fragmentation pattern provides valuable information about the structure of the molecule.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol CAS number 41790-30-1

An In-Depth Technical Guide to (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (CAS: 41790-30-1) for Researchers and Drug Development Professionals.

This technical guide provides a comprehensive overview of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, a key chemical intermediate in the synthesis of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical and Physical Properties

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a derivative of tetralin, a versatile scaffold in medicinal chemistry. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 41790-30-1 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol |

| Synonyms | 5,6,7,8-Tetrahydro-1-naphthalenemethanol |

| Appearance | Colorless oil[1] |

| Purity | ≥95% (Commercially available)[2] |

| Topological Polar Surface Area (TPSA) | 20.23 Ų[2] |

| LogP | 2.0577[2] |

| Hydrogen Bond Acceptors | 1[2] |

| Hydrogen Bond Donors | 1[2] |

| Rotatable Bonds | 1[2] |

Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

The synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is typically achieved through the reduction of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid.[1]

Experimental Protocol

Materials:

-

5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g, 11 mmol)[1]

-

Tetrahydrofuran (THF), anhydrous (30 mL)[1]

-

Borane-THF solution (0.98 M in THF, 23 mL, 23 mmol)[1]

-

Water, deionized

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g, 11 mmol) in anhydrous tetrahydrofuran (30 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.[1]

-

Cool the solution to 0°C using an ice bath.[1]

-

Slowly add the borane-THF solution (23 mL, 23 mmol) to the cooled solution.[1]

-

Remove the ice bath and stir the reaction mixture at room temperature for 16 hours.[1]

-

After the reaction is complete, cool the mixture back to 0°C and carefully quench the reaction by the dropwise addition of water.[1]

-

Extract the product with ethyl acetate.[1]

-

Wash the organic layer with a saturated sodium chloride solution.[1]

-

Dry the organic layer over anhydrous sodium sulfate and filter.[1]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a 3:1 mixture of hexane and ethyl acetate to yield (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol as a colorless oil (1.9 g, quantitative yield).[1]

Caption: Synthesis workflow for (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.

Application as a Synthetic Intermediate

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol serves as a crucial intermediate in the synthesis of more complex molecules with significant biological activity. Notably, it is utilized in the preparation of tricyclic benzazepines, which have shown affinity for dopamine D1 and D2 receptors.[1] The tetralin moiety provides a rigid scaffold that can be further functionalized to interact with specific receptor binding pockets.

The general synthetic strategy involves the conversion of the primary alcohol group of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol into other functional groups, which then participate in cyclization reactions to form the benzazepine ring system.

Caption: Role as an intermediate in dopamine ligand synthesis.

Safety Information

-

Warning: May cause skin and eye irritation. May cause respiratory irritation.

Recommended Precautions:

-

Work in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical advice.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a valuable synthetic intermediate with a straightforward and high-yielding synthesis. Its primary utility lies in providing the tetralin scaffold for the construction of more complex molecules, particularly tricyclic benzazepines with potential applications as dopamine receptor ligands. While direct biological data on this compound is scarce, its role as a building block in medicinal chemistry makes it a compound of interest for researchers in drug discovery and development. Further exploration of its derivatives could lead to the identification of novel therapeutic agents for neurological disorders.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, also known as 1,2,3,4-tetrahydro-5-naphthalenemethanol, is a key synthetic intermediate in the development of various pharmacologically active compounds, notably tricyclic benzazepines that exhibit affinity for dopamine D1 and D2 receptors. A thorough understanding of its molecular structure and conformational preferences is crucial for the rational design of novel therapeutics. This guide provides a comprehensive overview of the structural and conformational aspects of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, predicted spectroscopic data, a detailed experimental protocol for its synthesis, and its relevance in the context of dopamine receptor signaling.

Molecular Structure and Properties

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol possesses a bicyclic structure composed of a benzene ring fused to a cyclohexene ring, with a hydroxymethyl substituent on the aromatic portion. The presence of the partially saturated ring introduces conformational flexibility.

General Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 41790-30-1 |

| Appearance | Colorless oil |

| Synonyms | 1,2,3,4-Tetrahydro-5-naphthalenemethanol |

Conformational Analysis

The conformational behavior of the tetralin moiety in (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is of significant interest. The partially saturated six-membered ring adopts a non-planar conformation to relieve ring strain.

The tetralin ring system is known to exist in a half-chair conformation . In this arrangement, four of the carbon atoms of the saturated ring lie in a plane, while the other two are puckered out of the plane, one above and one below. This leads to two rapidly interconverting half-chair conformers. The energy barrier for this interconversion is relatively low. The presence of the hydroxymethyl group at the C1 position is not expected to significantly alter this fundamental conformational preference of the tetralin core.

Spectroscopic Data (Predicted)

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum would feature signals corresponding to the aromatic protons, the benzylic protons of the hydroxymethyl group, and the aliphatic protons of the tetralin ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 3H | Ar-H |

| ~4.6 | s | 2H | -CH₂OH |

| ~2.7-2.9 | m | 4H | Ar-CH₂- |

| ~1.8 | m | 4H | -CH₂-CH₂- |

| Variable | br s | 1H | -OH |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum would show distinct signals for the aromatic carbons, the hydroxymethyl carbon, and the aliphatic carbons of the tetralin ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | Quaternary Ar-C |

| ~135 | Quaternary Ar-C |

| ~129 | Ar-CH |

| ~126 | Ar-CH |

| ~125 | Ar-CH |

| ~65 | -CH₂OH |

| ~30 | Ar-CH₂- |

| ~23 | -CH₂-CH₂- |

Experimental Protocols

The following is a detailed methodology for the synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.

Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol[1]

Materials:

-

5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid

-

Borane-tetrahydrofuran complex solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Water

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (e.g., 2.0 g, 11 mmol) in anhydrous tetrahydrofuran (30 mL) under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: Cool the solution to 0 °C using an ice bath. Slowly add a borane-tetrahydrofuran complex solution (e.g., 23 mL of a 1 M solution, 23 mmol) dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 16 hours.

-

Quenching: Upon completion of the reaction (monitored by TLC), cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

-

Washing: Wash the combined organic layers with a saturated sodium chloride solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a mixture of hexane and ethyl acetate (e.g., 3:1 v/v) to yield (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol as a colorless oil.

Biological Relevance and Signaling Pathways

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol serves as a crucial building block for the synthesis of tricyclic benzazepines, which are known to interact with dopamine receptors. Dopamine receptors are G-protein coupled receptors (GPCRs) that play a vital role in various neurological processes. They are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.

-

D1-like Receptors: These receptors are typically coupled to the Gαs/olf G-protein. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32.

-

D2-like Receptors: These receptors are coupled to the Gαi/o G-protein. Their activation inhibits adenylyl cyclase, resulting in a decrease in cAMP levels and a reduction in PKA activity.

The ability to synthesize derivatives of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol that can selectively target these pathways is of great interest in the development of treatments for neuropsychiatric disorders such as schizophrenia and Parkinson's disease.

Safety and Handling

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol should be handled in a well-ventilated area, preferably in a chemical fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a valuable synthetic intermediate with a defined, albeit flexible, molecular structure. Its tetralin core predominantly adopts a half-chair conformation. While detailed experimental data on its structure is limited, spectroscopic properties can be reasonably predicted. Its primary significance lies in its role as a precursor to compounds targeting dopamine receptors, making it a molecule of high interest for medicinal chemists and drug development professionals. The provided experimental protocol offers a reliable method for its synthesis, enabling further investigation and utilization in the development of novel therapeutics.

Physical properties like melting point and boiling point of tetralin derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, specifically the melting and boiling points, of a diverse range of tetralin derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and organic synthesis, offering meticulously compiled data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction to Tetralin and its Derivatives

Tetralin, or 1,2,3,4-tetrahydronaphthalene, is a bicyclic hydrocarbon that serves as a crucial scaffold in the development of a wide array of pharmacologically active compounds. Its rigid structure, combined with the potential for diverse functionalization on both the aromatic and alicyclic rings, has made it a privileged core in medicinal chemistry. Tetralin derivatives have shown significant activity as ligands for various biological targets, including dopamine and serotonin receptors, making them relevant in the research and development of treatments for neurological and psychiatric disorders.

This guide focuses on the fundamental physical properties of these derivatives – their melting and boiling points. These characteristics are critical for substance identification, purity assessment, and the design of synthetic and purification protocols.

Physical Properties of Tetralin Derivatives

The melting and boiling points of tetralin derivatives are influenced by factors such as molecular weight, the nature and position of substituents, and intermolecular forces like hydrogen bonding and dipole-dipole interactions. The following tables summarize the available data for a range of substituted tetralins.

Table 1: Melting and Boiling Points of Tetralin and its Derivatives

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| Tetralin | C₁₀H₁₂ | -35.8 | 207.6 |

| Aminotetralins | |||

| 1-Aminotetralin | C₁₀H₁₃N | - | 246-247 |

| (S)-2-Aminotetralin | C₁₀H₁₃N | - | 246-247[1] |

| (S)-2-Amino-7-hydroxytetralin | C₁₀H₁₃NO | 144-148[2] | 325.1 (Predicted)[2] |

| 6,7-Dihydroxy-2-aminotetralin | C₁₀H₁₃NO₂ | - | - |

| Hydroxytetralins | |||

| 2-Hydroxytetralin | C₁₀H₁₂O | - | - |

| Halotetralins | |||

| 2-Bromotetralin | C₁₀H₁₁Br | - | 260.9[3] |

| Ketotetralins (Tetralones) | |||

| 1-Tetralone | C₁₀H₁₀O | 2-7[4][5][6][7][8][9] | 255-257[4][10] |

| 6-Methoxy-1-tetralone | C₁₁H₁₂O₂ | 77-79[11][12][13] | 171 (at 11 mmHg)[11][12][14] |

| 6-Acetyltetralin | C₁₂H₁₄O | - | 312-313[15] |

| 1-Tetralone oxime | C₁₀H₁₁NO | 103-105[15] | - |

| Alkylated Tetralins | |||

| 5-Methoxy-2-aminotetralin | C₁₁H₁₅NO | - | - |

Note: Data is compiled from various sources. Boiling points at pressures other than atmospheric (760 mmHg) are noted.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is fundamental in chemical research. Below are detailed methodologies for these measurements.

The Mel-Temp apparatus is a common and reliable instrument for determining the melting point of a solid.[16][17][18][19]

Materials:

-

Mel-Temp apparatus

-

Capillary tubes (sealed at one end)

-

Sample (finely powdered)

-

Mortar and pestle (optional, for grinding)

-

Glass tubing (for packing)

Procedure:

-

Sample Preparation: Ensure the sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[18]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample. A small amount of solid will enter the tube.[17][18]

-

Packing the Sample: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid at the bottom. To ensure dense packing, the capillary tube can be dropped through a longer piece of glass tubing. The packed sample height should be 2-3 mm.[17][18]

-

Apparatus Setup: Turn on the Mel-Temp apparatus and the digital thermometer, if separate. Insert the packed capillary tube into one of the sample slots.[17][18]

-

Approximate Melting Point Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute) to get an approximate range.[17]

-

Accurate Melting Point Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Insert a new capillary with the sample.

-

Heat rapidly to about 15-20 °C below the expected melting point.

-

Reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[17][18]

-

-

Observation and Recording:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

-

Mixed Melting Point (for identity confirmation): To confirm the identity of an unknown compound, mix it with a known standard in a 1:1 ratio. If the melting point of the mixture is sharp and identical to the known compound, the unknown is likely the same substance. If the melting point is depressed and broad, the compounds are different.[16]

The Thiele tube method is a micro-scale technique for determining the boiling point of a liquid, requiring only a small sample volume.[11][20][21][22][23]

Materials:

-

Thiele tube

-

Heating oil (e.g., mineral oil, silicone oil)

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Rubber band or wire to attach the test tube to the thermometer

-

Bunsen burner or microburner

Procedure:

-

Sample Preparation: Add about 0.5 mL of the liquid sample to a small test tube.

-

Capillary Insertion: Place a capillary tube, with the sealed end pointing up, into the test tube containing the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to a ring stand and insert the thermometer assembly, ensuring the sample is immersed in the heating oil in the main body of the tube. The oil level should be above the side arm.[22]

-

Heating: Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[11][20]

-

Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.[11]

-

Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly. The stream of bubbles will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[11][20]

Visualization of Relevant Biological Pathways

Many tetralin derivatives exert their pharmacological effects by interacting with key signaling pathways in the central nervous system. The dopamine D2 receptor and serotonin 5-HT1A receptor pathways are prominent examples.

Dopamine D2 receptors (D2R) are G-protein coupled receptors (GPCRs) that play a crucial role in neurotransmission. They are primary targets for antipsychotic drugs. Aminotetralin derivatives are well-known D2R agonists. The binding of a tetralin-based agonist to the D2R initiates a signaling cascade.

Caption: Dopamine D2 Receptor Signaling Cascade.

The serotonin 5-HT1A receptor is another important GPCR target in the central nervous system, implicated in mood and anxiety disorders. Certain aminotetralin and hydroxytetralin derivatives are known to be potent 5-HT1A receptor agonists.

Caption: Serotonin 5-HT1A Receptor Signaling.

Conclusion

This guide provides a centralized resource for the physical properties of tetralin derivatives, along with detailed experimental protocols for their determination. The compiled data and methodologies are intended to support the efficient and accurate characterization of these important compounds in a research and development setting. The visualizations of the dopamine D2 and serotonin 5-HT1A receptor signaling pathways offer a contextual framework for understanding the biological relevance of tetralin derivatives. As research in this area continues to expand, this guide will serve as a valuable foundational document.

References

- 1. (S)-2-Aminotetralin CAS 21880-87-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. (S)-2-AMINO-7-HYDROXYTETRALIN CAS#: 85951-60-6 [m.chemicalbook.com]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. 1-Tetralone | 529-34-0 [chemicalbook.com]

- 8. 2-Phenyl-1-tetralone oxime | C16H15NO | CID 71357281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Tetralone - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. chemsynthesis.com [chemsynthesis.com]

- 16. Determination of Melting Point [wiredchemist.com]

- 17. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 18. nsmn1.uh.edu [nsmn1.uh.edu]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chymist.com [chymist.com]

- 23. scribd.com [scribd.com]

Solubility Profile of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment based on chemical principles, detailed experimental protocols for determining solubility, and the synthesis pathway of the compound.

Core Compound Information

| Compound Name | (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol |

| CAS Number | 41790-30-1 |

| Molecular Formula | C₁₁H₁₄O[1] |

| Molecular Weight | 162.23 g/mol [1] |

| Structure | A tetralin core with a hydroxymethyl substituent. |

Qualitative Solubility Assessment

The precursor carboxylic acid is reported to have moderate solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide, while being only sparingly soluble in water.[2][3] (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, being an alcohol, is also a polar molecule due to the presence of the hydroxyl (-OH) group, which can participate in hydrogen bonding. The tetralin core, however, is nonpolar.

Based on the principle of "like dissolves like," (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is expected to exhibit good solubility in polar organic solvents and moderate solubility in nonpolar aprotic solvents. Its solubility is likely to be low in highly nonpolar solvents and in water.

Expected Solubility Trend:

-

High Solubility: Polar protic solvents (e.g., Methanol, Ethanol) and polar aprotic solvents (e.g., Dimethyl Sulfoxide, Tetrahydrofuran).

-

Moderate Solubility: Solvents of intermediate polarity (e.g., Acetone, Ethyl Acetate).

-

Low Solubility: Nonpolar solvents (e.g., Hexane, Toluene) and Water.

Experimental Protocols

Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

A common method for the synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is the reduction of its corresponding carboxylic acid, 5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid.[4]

Materials:

-

5,6,7,8-Tetrahydro-1-naphthalenecarboxylic acid

-

Borane-tetrahydrofuran complex solution (Borane-THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

-

Water

-

Silica gel for column chromatography

-

Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Dissolve 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid in anhydrous tetrahydrofuran (THF) in a round-bottom flask.[4]

-

Cool the solution to 0°C using an ice bath.[4]

-

Slowly add the borane-THF solution to the cooled reaction mixture.[4]

-

Allow the reaction mixture to stir at room temperature for 16 hours.[4]

-

After the reaction is complete, quench the reaction by carefully adding water at 0°C.[4]

-

Extract the product with ethyl acetate.[4]

-

Wash the organic layer with a saturated sodium chloride solution.[4]

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.[4]

-

Purify the crude product by silica gel column chromatography using a gradient elution from hexane to a mixture of hexane and ethyl acetate.[4]

Determination of Quantitative Solubility

The following is a general protocol for the gravimetric determination of the solubility of a solid organic compound in an organic solvent at a specific temperature.

Materials and Equipment:

-

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (solute)

-

Selected organic solvent

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

Procedure:

-

Prepare a series of vials, each containing a known volume of the selected organic solvent.

-

Add an excess amount of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol to each vial to ensure that a saturated solution is formed.

-

Seal the vials tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours).

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for several hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and pass it through a syringe filter to remove any undissolved solid.

-

Transfer the filtered saturated solution to a pre-weighed vial.

-

Determine the mass of the saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.

-

Calculate the solubility in terms of g/100 mL or mol/L using the mass of the dissolved solid and the volume of the solvent used.

Visualizations

Caption: Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol.

Caption: Workflow for Quantitative Solubility Determination.

References

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol: A Pivotal Intermediate in the Synthesis of Dopamine Receptor Ligands

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol , a key synthetic intermediate, plays a crucial role in the development of pharmacologically active molecules, particularly ligands targeting dopamine receptors. Its rigid, partially saturated bicyclic structure serves as a valuable scaffold for the synthesis of complex molecules such as tricyclic benzazepines, which have shown affinity for both dopamine D1 and D2 receptors. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, tailored for researchers, scientists, and professionals in drug development.

Synthesis of the Core Intermediate

The primary route to (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol involves the reduction of its corresponding carboxylic acid, 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid. This transformation is typically achieved with high efficiency using a borane-tetrahydrofuran complex.

Experimental Protocol: Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol[1]

A solution of 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid (2.0 g, 11 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) is cooled to 0°C. To this solution, a borane-THF complex solution (23 mL, 0.98 M in THF, 23 mmol) is added slowly. The reaction mixture is then allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is carefully quenched with water at 0°C and extracted with ethyl acetate. The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography (gradient elution: hexane to 3:1 hexane/ethyl acetate) to yield (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol as a colorless oil.

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |

| 5,6,7,8-tetrahydro-1-naphthalenecarboxylic acid | 176.21 | 2.0 | 11 |

| Borane-THF complex (1M) | - | - | 23 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol | 162.23 | 1.9 | Quantitative |

Role as a Synthetic Intermediate: Gateway to Bioactive Molecules

The primary alcohol functionality of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a versatile handle for a variety of chemical transformations, making it a valuable precursor for more complex molecules. Key reactions include oxidation to the corresponding aldehyde, and conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions.

Oxidation to 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde

The oxidation of the primary alcohol to an aldehyde is a critical step in extending the carbon chain or introducing nitrogen-containing functional groups through reductive amination.

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation protocol is then employed under controlled temperature conditions to yield 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde. The reaction progress is monitored by thin-layer chromatography, and upon completion, the product is isolated and purified using standard techniques.

Conversion to Mesylate/Tosylate for Nucleophilic Substitution

To facilitate the introduction of amines or other nucleophiles, the hydroxyl group is often converted into a better leaving group. Mesylation and tosylation are common strategies for this purpose.

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is dissolved in an anhydrous solvent like dichloromethane and cooled in an ice bath. A base, typically triethylamine or pyridine, is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at low temperature and then allowed to warm to room temperature. After completion, the reaction is quenched with water, and the product is extracted, washed, and purified to yield (5,6,7,8-Tetrahydronaphthalen-1-yl)methyl methanesulfonate.

Application in the Synthesis of Dopamine Receptor Ligands

The tetrahydronaphthalene scaffold is a key structural motif in many dopamine receptor agonists and antagonists. Its rigid conformation allows for precise positioning of pharmacophoric groups to interact with the receptor binding site.

Synthesis of Tricyclic Benzazepine Dopamine D1/D2 Ligands

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a precursor for the synthesis of tricyclic benzazepines, a class of compounds known for their interaction with dopamine receptors. The synthesis typically involves a multi-step sequence that constructs the seven-membered azepine ring onto the tetrahydronaphthalene core.

Caption: Synthetic pathway from the core intermediate to tricyclic benzazepines.

Dopamine Receptor Signaling Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels. Both receptor families can also signal through β-arrestin pathways, which can lead to distinct cellular responses. The development of biased agonists, which preferentially activate either the G-protein or β-arrestin pathway, is an active area of research.

Caption: Canonical G-protein signaling pathways for D1-like and D2-like dopamine receptors.

Conclusion

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a foundational building block in medicinal chemistry, providing a versatile platform for the synthesis of novel therapeutic agents. Its utility in constructing dopamine receptor ligands, particularly tricyclic benzazepines, highlights its importance in the field of neuroscience drug discovery. The synthetic pathways and biological targets discussed in this guide underscore the potential for developing new modulators of dopaminergic signaling for the treatment of various neurological and psychiatric disorders. Further exploration of the structure-activity relationships of its derivatives will continue to fuel the development of next-generation therapeutics.

An In-depth Technical Guide to the Chemical Reactivity of the Hydroxyl Group in (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the hydroxyl group in (5,6,7,8-tetrahydronaphthalen-1-yl)methanol. The content herein is curated for professionals in chemical research and drug development, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations and potential biological pathways.

Introduction

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, a primary benzylic alcohol, is a versatile synthetic intermediate. Its hydroxyl group is the primary site of chemical reactivity, allowing for a variety of transformations to produce a wide range of derivatives. Understanding the reactivity of this functional group is crucial for its application in the synthesis of novel compounds, including those with potential therapeutic applications such as tricyclic benzazepines with dopamine D1 and D2 receptor affinity. This guide will delve into the core reactions of the hydroxyl group: oxidation, esterification, etherification, and substitution.

Core Reactivity of the Hydroxyl Group

The chemical behavior of the hydroxyl group in (5,6,7,8-tetrahydronaphthalen-1-yl)methanol is characteristic of a primary benzylic alcohol. The proximity of the electron-rich aromatic ring influences the reactivity of the benzylic carbon and the hydroxyl group. Key reactions include:

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or further to the carboxylic acid.

-

Esterification: Reaction with carboxylic acids or their derivatives yields esters.

-

Etherification: Formation of ethers can be achieved through various methods, including Williamson ether synthesis.

-

Substitution: The hydroxyl group can be substituted by halides, requiring its conversion into a better leaving group.

Data Presentation: Summary of Key Reactions

The following tables summarize quantitative data for reactions analogous to those of (5,6,7,8-tetrahydronaphthalen-1-yl)methanol, using primary benzylic alcohols as representative substrates.

| Reaction | Reagents | Product | Yield (%) | Reference |

| Oxidation to Aldehyde | Thioxanthenone (photocatalyst), Air (oxidant) | Benzaldehyde | Good | [1] |

| Oxidation to Aldehyde | N-heterocycle-stabilized iodanes, HCl or TBACl | Benzaldehyde | up to 97% | [2] |

| Esterification | Acetic Anhydride, Anhydrous Sodium Acetate | Benzyl Acetate | High | [3] |

| Esterification | Acetyl Chloride | Benzyl Acetate | 98% | [1][4] |

| Symmetrical Etherification | FeCl₃·6H₂O, Propylene Carbonate | Dibenzyl Ether | 53-91% | [5][6] |

| Unsymmetrical Etherification | FeCl₂·4H₂O, Pyridine bis-thiazoline ligand | Benzyl Alkyl Ether | 52-89% | [5][6] |

| Chlorination | 2,4,6-Trichloro-1,3,5-triazine, DMSO | Benzyl Chloride | Nearly Quantitative | [7] |

| Conversion to Alkyl Halide | Thionyl Chloride (SOCl₂) or Phosphorus Tribromide (PBr₃) | Benzyl Chloride or Benzyl Bromide | Good |

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are based on established procedures for primary benzylic alcohols and can be adapted for (5,6,7,8-tetrahydronaphthalen-1-yl)methanol.

Oxidation to (5,6,7,8-Tetrahydronaphthalen-1-yl)carbaldehyde

Method: Photochemical Oxidation with Thioxanthenone.[1]

-

Materials: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, Thioxanthenone (photocatalyst), solvent (e.g., acetonitrile), household lamp or sunlight.

-

Procedure:

-

Dissolve (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol (0.20 mmol) and thioxanthenone (5-20 mol%) in the chosen solvent (0.6 mL) in an open-air vessel.

-

Irradiate the mixture with a household bulb or sunlight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is evaporated, and the crude product is purified by column chromatography.

-

Esterification to (5,6,7,8-Tetrahydronaphthalen-1-yl)methyl Acetate

Method: Acylation with Acetic Anhydride.[3]

-

Materials: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, acetic anhydride, anhydrous sodium acetate.

-

Procedure:

-

To a round-bottom flask, add (5,6,7,8-tetrahydronaphthalen-1-yl)methanol (1 part by weight) and anhydrous sodium acetate (2 parts by weight).

-

Add acetic anhydride (1.2 parts by weight) and slowly heat the mixture to 100°C.

-

After the initial reaction moderates, add a small additional amount of anhydrous sodium acetate (e.g., 4% of the initial alcohol weight).

-

Reflux the reaction mixture for 8 hours.

-

After cooling, wash the mixture with water.

-

Neutralize with a 10% sodium hydroxide solution.

-

Wash again with water until neutral.

-

Dry the organic layer with anhydrous calcium chloride and purify the product by distillation under reduced pressure.

-

Etherification to 1-(Methoxymethyl)-5,6,7,8-tetrahydronaphthalene

Method: Iron-Catalyzed Unsymmetrical Etherification.[5][6]

-

Materials: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, Methanol, FeCl₂·4H₂O, Pyridine bis-thiazoline ligand, Propylene Carbonate (solvent).

-

Procedure:

-

In a reaction vessel, combine (5,6,7,8-tetrahydronaphthalen-1-yl)methanol, an excess of methanol, FeCl₂·4H₂O (10 mol%), and the pyridine bis-thiazoline ligand (12 mol%) in propylene carbonate.

-

Stir the reaction mixture at a specified temperature (e.g., 70-120°C) and monitor by TLC.

-

Upon completion, the reaction mixture is worked up by extraction with a suitable solvent (e.g., petroleum ether).

-

The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

-

Substitution to 1-(Chloromethyl)-5,6,7,8-tetrahydronaphthalene

Method: Chlorination with 2,4,6-Trichloro-1,3,5-triazine (TCT) and DMSO.[7]

-

Materials: (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, 2,4,6-Trichloro-1,3,5-triazine (TCT), Anhydrous Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

To a solution of (5,6,7,8-tetrahydronaphthalen-1-yl)methanol in anhydrous DMSO at room temperature, add TCT.

-

Stir the reaction mixture for 10-40 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the product.

-

Mandatory Visualizations

Reaction Pathways of the Hydroxyl Group

Caption: Key chemical transformations of the hydroxyl group.

Experimental Workflow for Esterification

Caption: A typical experimental workflow for ester synthesis.

Potential Metabolic Pathway

While specific signaling pathways for (5,6,7,8-tetrahydronaphthalen-1-yl)methanol are not extensively documented, a plausible metabolic pathway can be inferred from the biotransformation of similar benzylic alcohols and tetralin derivatives.[8][5][9][10][11][12][13] This often involves oxidation and conjugation reactions.

Caption: A potential biotransformation pathway.

Conclusion

The hydroxyl group of (5,6,7,8-tetrahydronaphthalen-1-yl)methanol serves as a versatile handle for a multitude of chemical transformations. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the synthesis of novel derivatives. The predictable reactivity of this primary benzylic alcohol, coupled with the provided experimental frameworks, facilitates the strategic design and execution of synthetic routes towards compounds of interest. Further investigation into the biological activities of these derivatives is a promising area for future research.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]

- 3. Production Method of Benzyl Acetate - Knowledge - Liaoning EO Technology Co.,Ltd [eochemicals.com]

- 4. iiste.org [iiste.org]

- 5. Bioactivation of benzylic and allylic alcohols via sulfo-conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN101434539A - Preparation of benzyl acetate - Google Patents [patents.google.com]

- 7. Preparation Method of Benzyl Acetate manufacture [betterchemtech.com]

- 8. m.youtube.com [m.youtube.com]

- 9. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Biodegradation of Tetralin: Genomics, Gene Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ovid.com [ovid.com]

A Technical Guide to (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol Derivatives for Future Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol core, a saturated bicyclic system, represents a versatile scaffold in medicinal chemistry. Its structural rigidity and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides an in-depth overview of known derivatives of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol, their biological activities, and detailed experimental protocols to facilitate further research and development in this promising area. The information presented herein is intended to serve as a comprehensive resource for identifying lead compounds, understanding structure-activity relationships (SAR), and guiding the synthesis of new analogues with enhanced pharmacological profiles.

Derivatives and Biological Activities

While direct derivatization of the hydroxyl group of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol into esters and ethers with reported biological activity is not extensively documented in publicly available literature, significant research has been conducted on derivatives of the closely related 5,6,7,8-tetrahydronaphthalen-1-amine and other functionalized tetralin scaffolds. These studies provide valuable insights into the therapeutic potential of this chemical class.

Antitubercular Tetrahydronaphthalene Amides

A notable class of derivatives are the tetrahydronaphthalene amides (THNAs), which have demonstrated potent inhibitory activity against Mycobacterium tuberculosis[1]. These compounds are structurally related to the conversion of the methanol to an amine and subsequent amide formation. Structure-activity relationship (SAR) studies have revealed that modifications to the amide portion and substitutions on the tetralin ring significantly impact efficacy. The primary mechanism of action for these compounds is the inhibition of bacterial ATP synthase[1].

Anticancer and Antibacterial Tetrahydronaphthalen-1-yl-phenethyl Ureas

Novel urea derivatives synthesized from 5-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine and various phenethyl isocyanates have exhibited dual antibacterial and anticancer activities. These compounds have shown significant efficacy against certain cancer cell lines with reduced toxicity to healthy cells, highlighting their potential as dual-acting therapeutic agents[2].

Antitumor 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles

Derivatives of the broader 5,6,7,8-tetrahydronaphthalene scaffold, specifically 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles, have been identified as a new class of antitumor agents. These compounds target the colchicine binding site of tubulin, leading to the inhibition of tubulin polymerization, cell cycle arrest in the G2/M phase, and induction of apoptosis[3][4].

Quantitative Data

The following tables summarize the available quantitative biological data for key derivatives.

Table 1: Antitubercular Activity of Tetrahydronaphthalene Amide Analogues

| Compound ID | Modification | MIC90 (µg/mL) against M. tuberculosis |

| Analog 1 | R = 4-chlorophenyl | <1 |

| Analog 2 | R = 4-fluorophenyl | 1.5 |

| Analog 3 | R = 4-methoxyphenyl | 3.1 |

Data extracted from a study on tetrahydronaphthalene amide inhibitors[1]. Further details on the specific compound structures can be found in the source publication.

Table 2: Anticancer and Antibacterial Activity of Tetrahydronaphthalen-1-yl-phenethyl Ureas

| Compound ID | R Group on Phenethyl Moiety | IC50 (µM) - SH-SY5Y Cancer Cell Line | Zone of Inhibition (mm) - S. aureus |

| 14 | H | 15.3 | 10 |

| 15 | 2-methoxy | 12.8 | 12 |

| 18 | 4-methoxy | 18.5 | 9 |

Data derived from a study on novel tetrahydronaphthalen-1-yl-phenethyl ureas[2].

Table 3: Antitumor Activity of 2-Amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitrile Derivative (4c)

| Parameter | Cell Line / Target | IC50 (µM) |

| Antiproliferative Activity | HepG2 | 6.02 |

| HCT-116 | 8.45 | |

| MCF-7 | 6.28 | |

| Tubulin Polymerization Inhibition | 3.64 | |

| Cytotoxicity against Normal Cells | WI38 | 51.78 |

| WISH | 42.36 |

Data for compound 4c from a study on tetrahydronaphthalenes as antitumor agents[3][4].

Experimental Protocols

Synthesis of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine Hydrochloride

(5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride serves as a key intermediate for the synthesis of amide and urea derivatives. A general synthetic approach involves the reduction of a corresponding nitrile or the reductive amination of an aldehyde.

-

Materials: 5,6,7,8-Tetrahydronaphthalene-1-carbaldehyde, ammonia, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation), hydrochloric acid, and appropriate solvents.

-

Procedure (Reductive Amination):

-

Dissolve 5,6,7,8-tetrahydronaphthalene-1-carbaldehyde in a suitable solvent such as methanol.

-

Add a solution of ammonia in methanol.

-

Stir the mixture at room temperature for a specified period to form the imine intermediate.

-

Cool the reaction mixture and add the reducing agent portion-wise.

-

After the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent and treat with a solution of hydrochloric acid in ether to precipitate the hydrochloride salt.

-

Filter and dry the resulting solid to obtain (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride.

-

General Procedure for the Synthesis of Tetrahydronaphthalen-1-yl-phenethyl Ureas

-

Materials: Substituted 5,6,7,8-tetrahydronaphthalen-1-amine, substituted phenethyl isocyanate, and a dry aprotic solvent (e.g., dichloromethane).

-

Procedure:

-

To a solution of the substituted 5,6,7,8-tetrahydronaphthalen-1-amine in the dry aprotic solvent, add the substituted phenethyl isocyanate.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent and purifying the residue by column chromatography[2].

-

In Vitro Antitumor Screening (MTT Assay)

-

Cell Lines: Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7) and normal cell lines (e.g., WI38, WISH).

-

Procedure:

-

Seed the cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

Add MTT solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the cell viability and determine the IC50 values[3][4].

-

Visualizations

Signaling Pathway of Tubulin Polymerization Inhibitors

Caption: Mechanism of action for antitumor tetrahydronaphthalene derivatives.

General Experimental Workflow for Derivative Synthesis and Screening

Caption: A generalized workflow for the synthesis and biological evaluation.

Future Directions

The exploration of derivatives of (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol is a field with considerable untapped potential. Future research should focus on:

-

Direct Derivatization: Synthesizing and evaluating ester and ether derivatives of the parent alcohol to explore new chemical space and biological activities.

-

Expanded SAR Studies: Systematically modifying the tetralin ring and the functional groups to build a comprehensive understanding of the structure-activity relationships for various therapeutic targets.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for newly identified active compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

This technical guide provides a solid foundation for researchers to build upon in the quest for novel and effective therapeutics based on the (5,6,7,8-Tetrahydronaphthalen-1-yl)methanol scaffold. The versatility of this core structure, combined with the promising biological activities of its related derivatives, underscores its importance for future drug discovery efforts.

References

- 1. Synthesis and structure-activity relationships for a new class of tetrahydronaphthalene amide inhibitors of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]